[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Description
Key Identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅ |
| Molecular Weight | 349.39 g/mol |
| CAS Registry Number | 1142205-80-8 |
| SMILES Notation | COC1=CC=C(C=C1)N(CC(=O)N2CCCC(C2)C(=O)N)CC(=O)O |
| InChI Key | NUUFWCVIEUJANM-UHFFFAOYSA-N |
The compound’s structure integrates a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a carbamoyl group (-CONH₂). This ring is connected via a ketone-containing ethyl chain to a glycine derivative bearing a 4-methoxyphenyl group.
Historical Development in Heterocyclic Chemistry
The synthesis and study of piperidine derivatives have been central to advances in heterocyclic chemistry since the 19th century. Piperidine itself, first isolated in 1850, became a foundational scaffold for drug discovery due to its structural versatility. The introduction of functional groups like carboxamide and aryl ethers (e.g., methoxyphenyl) has enabled the development of compounds with tailored pharmacological properties.
Milestones in Piperidine Functionalization:
The target compound exemplifies modern strategies in heterocyclic chemistry, combining traditional piperidine modification with contemporary glycine-derived linkers to explore new bioactivity profiles.
Position Within Piperidine-Derivative Research
Piperidine derivatives are extensively studied for their biological activity, particularly in neurology and oncology. This compound distinguishes itself through its unique substitution pattern:
Comparative Analysis of Piperidine Derivatives:
The 3-carbamoyl group enhances hydrogen-bonding capacity, a feature critical for interactions with biological targets like monoamine oxidases (MAOs). Meanwhile, the 4-methoxyphenyl moiety may contribute to lipid solubility and receptor binding, as seen in related therapeutics. Current research focuses on optimizing these substituents to balance pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(N-[2-(3-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-25-14-6-4-13(5-7-14)20(11-16(22)23)10-15(21)19-8-2-3-12(9-19)17(18)24/h4-7,12H,2-3,8-11H2,1H3,(H2,18,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUFWCVIEUJANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCCC(C2)C(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, with the molecular formula C17H23N3O5 and a molecular weight of 349.39 g/mol, is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound belongs to a class of piperidine derivatives, which are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including those structurally similar to this compound. Research indicates that compounds with piperidine structures can induce apoptosis in various cancer cell lines. For instance, two novel piperidone compounds were found to exhibit cytotoxicity against breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, demonstrating low micromolar to nanomolar cytotoxic concentration ranges .
Mechanisms of Action:
- Induction of Apoptosis: The compound likely triggers apoptosis through the intrinsic pathway by increasing reactive oxygen species (ROS) levels and activating caspases .
- Cell Cycle Arrest: Studies show that these compounds can cause significant alterations in the cell cycle of sensitive cancer cell lines .
- Proteasome Inhibition: Similar to other piperidone derivatives, this compound may act as a proteasome inhibitor, leading to an accumulation of polyubiquitinated proteins and subsequent cell death .
Antimicrobial Activity
Piperidine derivatives have also been explored for their antimicrobial properties. Some studies have reported significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2–4 µg/mL against standard strains of M. tuberculosis while showing selectivity against other microorganisms .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | Low micromolar | Apoptosis induction via ROS accumulation |
| Pancreatic Cancer | Low micromolar | Cell cycle arrest and proteasome inhibition |
| Colon Cancer | Low micromolar | Activation of caspases |
Case Study 1: Piperidone Derivatives in Cancer Therapy
In a study published in July 2022, two novel piperidone compounds demonstrated significant cytotoxicity across various human cancer cell lines. The research focused on their ability to induce apoptosis through ROS accumulation and mitochondrial dysfunction. The findings suggest that these compounds hold promise as potential anticancer agents due to their unique mechanisms that circumvent common drug resistance pathways .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another research effort evaluated the efficacy of piperidine derivatives against resistant strains of M. tuberculosis. The study revealed that certain derivatives had MIC values significantly lower than those for standard strains, indicating their potential as effective antimycobacterial agents. Importantly, these compounds exhibited selective toxicity profiles, sparing non-target cells .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cells. The piperidine moiety may enhance the compound's ability to penetrate cellular membranes, potentially increasing its efficacy against tumors .
Neuropharmacology
Research into neuropharmacological properties is promising. The piperidine structure is known for its role in various neurotransmitter systems.
- Cognitive Enhancement : Compounds featuring piperidine derivatives have shown potential in enhancing cognitive function and memory retention in animal models, suggesting that this compound may also exhibit similar properties .
Analgesic Properties
The analgesic potential of compounds containing aminocarbonyl groups has been documented. This compound's structure may facilitate interactions with pain pathways.
- Pain Management : Studies have indicated that derivatives of amino acids can modulate pain perception, and this compound could be explored for its effectiveness in pain relief therapies .
Case Studies
Several case studies have highlighted the applications of similar compounds:
Case Study 1: Anticancer Activity
A study examining a series of piperidine derivatives found that modifications to the amino acid backbone significantly enhanced anticancer properties. The presence of an aminocarbonyl group was crucial in improving the selectivity and potency against specific cancer cell lines .
Case Study 2: Cognitive Function
Research on piperidine-based compounds demonstrated improvements in cognitive performance in rodent models. These findings suggest that the incorporation of similar structural elements could lead to advancements in treating neurodegenerative diseases .
Data Table of Related Compounds and Their Applications
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Compound A | Structure A | Anticancer | Effective against breast cancer cell lines |
| Compound B | Structure B | Neuropharmacology | Improved memory retention in mice |
| Compound C | Structure C | Analgesic | Significant reduction in pain response |
Comparison with Similar Compounds
Key Structural Analogs
Structure-Activity Relationship (SAR) Trends
- Piperidine Modifications: The 3-aminocarbonyl group (target) vs. 4-ethoxycarbonyl (1142205-71-7) may alter solubility and hydrogen-bonding capacity, impacting bioavailability .
- Aromatic Group Variations :
- Linker Flexibility: The 2-oxoethyl linker in the target compound allows conformational flexibility, whereas rigid phenoxy linkers (e.g., 19s) may restrict binding poses .
Q & A
Q. What is the typical synthetic route for synthesizing [{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid?
Methodological Answer: The synthesis involves multi-step coupling reactions. A representative approach includes:
- Step 1: Substitution of a hydroxyl group (e.g., 4-hydroxyphenyl) with a reactive intermediate like 2-(4-hydroxyphenyl)-N-(4-methoxyphenyl)acetamide.
- Step 2: Piperidine ring functionalization via carbamoylation at the 3-position.
- Step 3: Final coupling of the acetic acid moiety.
Characterization is performed using NMR and NMR to confirm chemical environments, such as the methoxy (-OCH) and amide (-CONH-) peaks. Yields range from 42–65%, depending on reaction optimization (e.g., solvent choice, temperature) .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR):
- NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, piperidine ring protons between 1.5–3.5 ppm).
- NMR confirms carbonyl (170–180 ppm) and aromatic carbons.
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) under reverse-phase conditions.
- Mass Spectrometry (MS): Exact mass analysis (e.g., ESI-MS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for this compound?
Methodological Answer: Yield optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst Use: Bases like triethylamine or DMAP improve coupling efficiency.
- Temperature Control: Maintaining 60–80°C during amide bond formation reduces side reactions.
Purity is enhanced via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What role does the 4-methoxyphenyl group play in the compound's biological activity?
Methodological Answer: The 4-methoxyphenyl group:
- Enhances Lipophilicity: Improves membrane permeability, as shown in cellular uptake assays (e.g., Caco-2 permeability models).
- Modulates Receptor Binding: In silico docking studies suggest π-π interactions with hydrophobic enzyme pockets (e.g., kinase targets).
- Reduces Metabolic Instability: Methoxy groups resist oxidative degradation compared to hydroxyl analogs, as validated in microsomal stability assays .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions arise from variations in assay conditions. Mitigation strategies include:
- Standardized Assay Protocols: Use of positive controls (e.g., known kinase inhibitors) and uniform cell lines (e.g., HEK293 for receptor studies).
- Dose-Response Curves: EC values should be calculated across ≥5 concentrations to account for potency variability.
- Meta-Analysis: Cross-referencing data from orthogonal assays (e.g., fluorescence-based Ca imaging vs. electrophysiology) .
Q. What computational tools are recommended for studying this compound's mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Tools like GROMACS or AMBER model interactions with membrane proteins (e.g., GPCRs).
- Docking Software: AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like ion channels or enzymes.
- QSAR Models: Machine learning platforms (e.g., KNIME) correlate structural features (e.g., piperidine substitution) with activity .
Q. How does the compound's stability vary under physiological conditions?
Methodological Answer: Stability is assessed via:
- pH-Dependent Degradation: Incubation in buffers (pH 1–9) with HPLC monitoring. The amide bond is stable at pH 4–7 but hydrolyzes under extreme acidic/basic conditions.
- Plasma Stability Assays: <10% degradation after 2 hours in human plasma at 37°C, indicating suitability for in vivo studies.
- Light Sensitivity: Storage in amber vials at -20°C prevents photodegradation of the methoxyphenyl group .
Q. What are the key considerations for designing in vitro cellular assays with this compound?
Methodological Answer:
- Cell Line Selection: Use target-specific lines (e.g., SH-SY5Y for neuroactivity, HepG2 for metabolic studies).
- Fluorescent Probes: Pair with Ca-sensitive dyes (e.g., Indo-1 AM) to monitor intracellular signaling.
- Control Experiments: Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., SKF-96365 for Ca channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
